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Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B610603

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for (R)-UT-155, a selective
androgen receptor degrader (SARD). The synthesis is a multi-step process involving the
preparation of key intermediates, including 5-fluoroindole and a chiral epoxide, followed by their
coupling and subsequent functional group manipulations to yield the final product. This
document provides detailed experimental protocols for each key transformation, a summary of
expected quantitative data, and a visual representation of the synthetic route.

Overview of the Synthetic Strategy

The synthesis of (R)-UT-155 can be approached through a convergent strategy, which involves
the independent synthesis of two key fragments followed by their coupling. The primary
fragments are 5-fluoroindole and a chiral three-carbon building block, which are then joined to
construct the core of the molecule. The final step involves the formation of an amide bond with
the aniline-derived portion of the molecule.

The proposed multi-step synthesis pathway is as follows:

¢ Synthesis of 5-Fluoroindole: Preparation of the indole moiety via the Fischer indole
synthesis.

o Asymmetric Synthesis of (R)-2-methyloxiran-2-yl)methanol: Enantioselective epoxidation of
an allylic alcohol to introduce the desired stereochemistry.
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e Coupling of 5-Fluoroindole and Chiral Epoxide: Nucleophilic opening of the epoxide ring by

5-fluoroindole to form the key C-N bond.

» Oxidation to Carboxylic Acid: Conversion of the primary alcohol to a carboxylic acid in

preparation for amide coupling.

» Amide Bond Formation: Coupling of the carboxylic acid with 4-amino-2-
(trifluoromethyl)benzonitrile to yield (R)-UT-155.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the

synthesis of (R)-UT-155, based on literature precedents for analogous reactions.

Table 1: Synthesis of Key Intermediates
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Table 2: Assembly and Final Modification
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Experimental Protocols

Step 1 & 2: Synthesis of 5-Fluoroindole

e Reaction: Fischer Indole Synthesis followed by decarboxylation.

e Procedure:
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o A mixture of 4-fluorophenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) is heated in
polyphosphoric acid at 100-120 °C for 2-3 hours.

o The reaction mixture is cooled to room temperature and poured into ice water.

o The precipitated solid, 5-fluoro-1H-indole-2-carboxylic acid, is collected by filtration,
washed with water, and dried.

o The crude carboxylic acid is then heated at its melting point until gas evolution ceases,
indicating completion of the decarboxylation.

o The resulting 5-fluoroindole is purified by recrystallization or column chromatography.

Step 3: Synthesis of (R)-2-methyloxiran-2-yl)methanol

e Reaction: Sharpless Asymmetric Epoxidation.

e Procedure:

o To a solution of titanium(1V) isopropoxide (0.1 eq) and (+)-diethyl tartrate ((+)-DIPT, 0.12
eq) in dry dichloromethane at -20 °C is added a solution of 2-methyl-2-propen-1-ol (1.0 eq)
in dichloromethane.

o A solution of tert-butyl hydroperoxide (t-BuOOH, 2.0 eq) in toluene is then added
dropwise, and the mixture is stirred at -20 °C for 24-48 hours.

o The reaction is quenched by the addition of water, and the mixture is warmed to room
temperature and stirred for 1 hour.

o The layers are separated, and the aqueous layer is extracted with dichloromethane. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

o The crude product is purified by column chromatography to afford (R)-2-methyloxiran-2-
yl)methanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Step 4: Synthesis of (R)-1-(5-fluoro-1H-indol-1-yl)-2-methylpropane-1,2-diol
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» Reaction: Nucleophilic opening of the epoxide.

e Procedure:

o To a solution of 5-fluoroindole (1.0 eq) in dry DMF at 0 °C is added sodium hydride (NaH,
1.2 eq) portionwise. The mixture is stirred at room temperature for 1 hour.

o A solution of (R)-2-methyloxiran-2-yl)methanol (1.1 eq) in dry DMF is then added
dropwise, and the reaction mixture is heated to 60-70 °C for 12-16 hours.

o The reaction is cooled to room temperature and quenched by the slow addition of water.

o The mixture is extracted with ethyl acetate, and the combined organic layers are washed
with water and brine, dried over anhydrous sodium sulfate, and concentrated.

o The crude product is purified by column chromatography.

Step 5: Synthesis of (R)-2-hydroxy-2-methyl-3-(5-fluoro-1H-indol-1-yl)propanoic acid

¢ Reaction: Jones Oxidation.

e Procedure:

o A solution of (R)-1-(5-fluoro-1H-indol-1-yl)-2-methylpropane-1,2-diol (1.0 eq) in acetone is
cooled to 0 °C.

o Jones reagent (prepared from CrOs, concentrated H2SOa4, and water) is added dropwise
until a persistent orange color is observed.

o The reaction is stirred at 0 °C for 2-4 hours and then quenched with isopropanol.

o The mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl
acetate and washed with water and brine.

o The organic layer is dried over anhydrous sodium sulfate and concentrated to give the
crude carboxylic acid, which can be used in the next step without further purification.

Step 6: Synthesis of (R)-UT-155
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e Reaction: Amide Bond Formation.
e Procedure:

o To a solution of (R)-2-hydroxy-2-methyl-3-(5-fluoro-1H-indol-1-yl)propanoic acid (1.0 eq),
4-amino-2-(trifluoromethyl)benzonitrile (1.1 eq), and HATU (1.2 eq) in dry DMF is added
N,N-diisopropylethylamine (DIPEA, 2.0 eq).

o The reaction mixture is stirred at room temperature for 12-24 hours.
o Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

o The combined organic layers are washed with saturated aqueous NaHCOs, water, and
brine, then dried over anhydrous sodium sulfate and concentrated.

o The crude product is purified by column chromatography to afford (R)-UT-155.

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for (R)-UT-155.

Synthesis of 5-Fluoroindole

T Epnide Opering Assembly and Final Modification
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Caption: Proposed synthesis pathway for (R)-UT-155.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of (R)-UT-
155]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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